3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-pentynoic acid, which is then converted to 4-pentynoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting 4-pentynoyl chloride is then reacted with 4-phenyl-1,3-oxazolidine-5-carboxylic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic Addition: The alkyne group is susceptible to nucleophilic attack, allowing for chain extension and functionalization.
Hydrolysis: The acyl chloride group can be hydrolyzed to form a carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include water, alcohols, and amines.
Hydrolysis: Typically performed in the presence of water or aqueous base.
Major Products Formed
Nucleophilic Addition: Products depend on the nucleophile used; for example, reaction with water yields an enone.
Hydrolysis: Yields the corresponding carboxylic acid and hydrochloric acid.
Scientific Research Applications
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its functional groups. The alkyne group can participate in click chemistry reactions, while the acyl chloride group can undergo nucleophilic substitution to form various derivatives. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Pentynoyl chloride: Shares the pentynoyl group but lacks the oxazolidine and carboxylic acid functionalities.
4-Phenyl-1,3-oxazolidine-5-carboxylic acid: Contains the oxazolidine and carboxylic acid groups but lacks the pentynoyl group.
Uniqueness
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its combination of an alkyne, an oxazolidine ring, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
500726-13-6 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-pent-4-ynoyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19) |
InChI Key |
PQNUYYCVXHFRLY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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